N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethylbenzamide
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethylbenzamide is a compound that features a benzimidazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry . Benzimidazole derivatives are significant due to their presence in various drugs and their potential therapeutic properties .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-14-7-12-18(15(2)13-14)22(26)23-17-10-8-16(9-11-17)21-24-19-5-3-4-6-20(19)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJLSZPKCYCWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethylbenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by further functionalization . One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate can then be further reacted with other reagents to form the desired compound.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity . These methods may include the use of catalysts and optimized reaction conditions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Substituted benzimidazoles: Compounds with various substituents at the 2-position, exhibiting different biological activities.
Benzimidazole N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzimidazole moiety with a dimethylbenzamide group enhances its potential for diverse applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
